molecular formula C21H15ClN4O3 B2413087 N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-44-5

N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2413087
CAS No.: 899985-44-5
M. Wt: 406.83
InChI Key: XCZZOYCSFGGDNY-UHFFFAOYSA-N
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Description

    Starting Materials: 1,3-benzodioxole-5-boronic acid.

    Reaction Conditions: A Suzuki coupling reaction is employed, using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a solvent like toluene or ethanol under reflux conditions.

  • Formation of the Carboxamide Group

      Starting Materials: The intermediate from the previous step and an appropriate amine.

      Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature.

  • Industrial Production Methods

    For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:

      Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

      Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.

      Green Chemistry Approaches: To minimize environmental impact, such as using water as a solvent or employing microwave-assisted synthesis to reduce energy consumption.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Pyrazolo[3,4-b]pyridine Core

        Starting Materials: 4-chloro-3-methyl-1-phenylpyrazole and 2,3-dichloropyridine.

        Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

        Conditions: Typically performed in acidic or basic aqueous solutions.

        Products: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or quinones.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

        Products: Reduction of the nitro or carbonyl groups to amines or alcohols, respectively.

    • Substitution

        Reagents: Nucleophiles such as amines or thiols.

        Conditions: Typically performed in polar solvents like DMF or DMSO at moderate temperatures.

        Products: Substitution reactions on the aromatic rings can yield various substituted derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Biology

      Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.

    Medicine

      Anticancer Agents: Due to its structural complexity, it has potential as a lead compound in the development of new anticancer drugs.

      Anti-inflammatory Agents: Its ability to modulate biological pathways suggests potential use in treating inflammatory diseases.

    Industry

      Material Science: The compound’s unique electronic properties can be exploited in the development of advanced materials, such as organic semiconductors.

    Mechanism of Action

    The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The mechanism often involves:

      Binding to Active Sites: The aromatic and heterocyclic structures allow it to fit into the active sites of enzymes, inhibiting their activity.

      Modulation of Pathways: By interacting with key proteins, it can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazole
    • 4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

    Uniqueness

    • Structural Complexity : The combination of benzodioxole, pyrazole, and pyridine moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
    • Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.

    This detailed overview should provide a comprehensive understanding of N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, from its synthesis to its applications and mechanisms of action

    Properties

    IUPAC Name

    N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H15ClN4O3/c1-12-18-19(22)15(10-23-20(18)26(25-12)14-5-3-2-4-6-14)21(27)24-13-7-8-16-17(9-13)29-11-28-16/h2-10H,11H2,1H3,(H,24,27)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XCZZOYCSFGGDNY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H15ClN4O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    406.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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